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Compound of Interest

Compound Name: ODM-203

Cat. No.: B8093364

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers and drug development professionals working with ODM-203. The
information is designed to help optimize treatment duration for maximal therapeutic effect in
experimental settings.

Frequently Asked Questions (FAQSs)

Q1: What is the recommended starting point for ODM-203 treatment duration in preclinical in
vivo models?

Al: Based on published preclinical studies, a continuous daily oral dosing schedule for 12 to 21
days has been shown to be effective in demonstrating anti-tumor activity in xenograft models.
[1] For instance, in an RT4 xenograft model, treatment was administered for 21 consecutive
days, while in an SNU16 xenograft model, a 12-day treatment period was sufficient to show
significant tumor growth inhibition.[1] In an orthotopic Renca syngeneic model, treatment was
carried out for 21 consecutive days.

Q2: How was the treatment duration for the Phase I/lla clinical trial (NCT02264418)
determined?

A2: The clinical trial utilized a dose-escalation design where patients received ODM-203 daily
in 4-week (28-day) cycles.[2][3] Treatment was continued until disease progression or the
occurrence of dose-limiting toxicities.[2] This design allows for the determination of a maximum
tolerated dose and assesses efficacy over a prolonged period. The median time on treatment
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for all patients in the study was 10.1 weeks, and for patients receiving the optimal 400 mg daily
dose, the median treatment duration was 14.5 weeks.[2][3][4]

Q3: Are there any data on intermittent versus continuous dosing for ODM-203?

A3: Currently, published data from both preclinical and clinical studies on ODM-203 have
focused on continuous daily dosing schedules.[1][2][3] There is no available information directly
comparing the efficacy of intermittent versus continuous dosing of ODM-203.

Q4: What is the mechanism of action of ODM-203 and how might this influence treatment
duration?

A4: ODM-203 is a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors
(FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).[5][6][7] By inhibiting
these pathways, ODM-203 can suppress tumor cell proliferation and angiogenesis.[5][6] The
dual-targeting mechanism suggests that sustained inhibition may be necessary to control both
tumor growth and the formation of new blood vessels that supply the tumor.

Troubleshooting Guide

Problem: | am not observing significant tumor growth inhibition in my xenograft model within a
14-day treatment window.

Possible Solutions:

» Verify Model Dependency: Confirm that your tumor model is dependent on FGFR and/or
VEGFR signaling. ODM-203 is most effective in cell lines with known FGFR or VEGFR
alterations.[6]

o Dose Optimization: Ensure that the administered dose of ODM-203 is within the effective
range reported in preclinical studies (e.g., 20-40 mg/kg/day).[8]

o Extend Treatment Duration: Consider extending the treatment duration. Preclinical studies
have reported effective treatment periods of up to 21 days.[1][8] Continuous daily
administration is key.
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o Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform PK/PD analysis
to ensure that adequate drug exposure is being achieved and maintained in your model
system.

Problem: | am observing toxicity in my animal model before the planned treatment course is
complete.

Possible Solutions:

» Dose Reduction: Consider reducing the daily dose of ODM-203. While generally well-
tolerated in preclinical models, individual models may exhibit different sensitivities.

e Monitor for On-Target Toxicities: Be aware of potential on-target toxicities associated with
FGFR and VEGFR inhibition, such as hyperphosphatemia.

o Consult Published Safety Data: Refer to the safety and tolerability data from the Phase I/lla
clinical trial for information on observed adverse events in humans, which may provide
insights into potential translational toxicities.[2][3][4]

Data Presentation

Table 1: Summary of ODM-203 In Vitro Potency

Target IC50 (nM)
FGFR1 11
FGFR2 16
FGFR3 6
FGFR4 35
VEGFR1 26
VEGFR2 9
VEGFR3 5

Data from recombinant kinase assays.
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Table 2: Summary of ODM-203 Cellular Activity

Cell Line (Receptor) Assay IC50 (nM)
H1581 (FGFR1) Proliferation 104
SNU16 (FGFR2) Proliferation 129

RT4 (FGFR3) Proliferation 192
HUVEC VEGF-driven tube formation 33
Source:[1]

Table 3: Overview of ODM-203 Preclinical In Vivo Studies

Model Treatment Duration Dosing Schedule Outcome

Significant tumor

RT4 Xenograft 21 days Daily Oral o
growth inhibition

] Significant tumor
SNU16 Xenograft 12 days Daily Oral o
growth inhibition

. Inhibition of primary
Renca Orthotopic ]
) 21 days Daily Oral tumor growth and lung
Syngeneic
nodules

Source:[1][8][9]

Table 4. ODM-203 Phase I/lla Clinical Trial (NCT02264418) Treatment Duration

Patient Cohort Median Treatment Duration
All Patients 10.1 weeks
Patients on 400 mg/day 14.5 weeks

Source:[2][3][4]
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Experimental Protocols

Subcutaneous Xenograft Model Protocol (Adapted from published studies[1])

o Cell Implantation: Subcutaneously inject 1 x 106 cancer cells (e.g., RT4 or SNU16)
suspended in a 1:1 mixture of appropriate cell culture medium and Matrigel into the flank of
athymic nude mice.

e Tumor Growth Monitoring: Monitor tumor growth twice weekly using caliper measurements.

o Treatment Initiation: Begin oral treatment with ODM-203 when the average tumor volume
reaches approximately 100 mms.

» Dosing: Administer ODM-203 daily by oral gavage at the desired dose for the planned
duration (e.g., 12 or 21 days).

o Endpoint: At the end of the treatment period (typically 4 hours after the last dose), sacrifice
the animals and collect plasma and tumor samples for further analysis.

Visualizations

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://aacrjournals.org/mct/article/18/1/28/92486/ODM-203-a-Selective-Inhibitor-of-FGFR-and-VEGFR
https://www.benchchem.com/product/b8093364?utm_src=pdf-body
https://www.benchchem.com/product/b8093364?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8093364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Ceil Membr,lme
| |

VEGFR

]ntracellul:r Signaling

FRS2 PLCy PISK/AKT

l y

Cell Proliferation
Survival

Click to download full resolution via product page

Caption: Simplified signaling pathway of ODM-203, a dual inhibitor of FGFR and VEGFR.

Tumor Volume

Monitor Tumor Reaches ~100 mm?3 _
Growth o

Start:

Initiate Daily
ODM-203 Treatment

Endpoint:
Sample Collection

\

Tumor Cell
Implantation

Click to download full resolution via product page

Caption: General experimental workflow for preclinical in vivo efficacy studies of ODM-203.
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Caption: Relationship between ODM-203 treatment duration, efficacy, and toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [ODM-203 Technical Support Center: Optimizing
Treatment Duration]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8093364#adjusting-odm-203-treatment-duration-for-
optimal-effect]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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